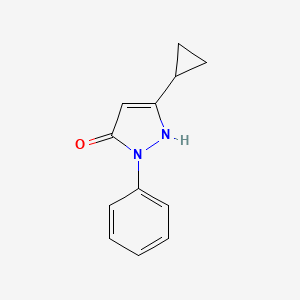

5-cyclopropyl-2-phenyl-1H-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSCWJLJTVJKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 2 Phenyl 1h Pyrazol 3 One and Its Structural Analogues

Classical Pyrazolone (B3327878) Synthesis Approaches

Traditional methods for synthesizing the pyrazolone ring system have been well-established for over a century and typically involve the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. These methods are valued for their reliability and access to a wide array of substituted pyrazolones.

Condensation Reactions with Hydrazine Derivatives

The most common and classic method for pyrazole (B372694) ring formation is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgijpcbs.com This approach is a straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.com The reaction of a β-ketoester with a substituted or unsubstituted hydrazine provides a simple one-pot approach to a variety of pyrazolone derivatives, often with high regioselectivity. scielo.brresearchgate.net

For the specific synthesis of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, a suitable starting material would be a cyclopropyl-substituted β-ketoester, which is then reacted with phenylhydrazine (B124118). The reaction mechanism generally proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine. beilstein-journals.org

These condensation reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be performed under reflux conditions. researchgate.net The use of either acidic or basic catalysts can facilitate the reaction. researchgate.net

Cyclization Pathways

Various cyclization pathways are available for the synthesis of pyrazolones. One of the primary methods involves the reaction between hydrazine derivatives and 1,3-diketones or their synthetic equivalents like β-oxoesters and β-oxonitriles. ijpcbs.com Another significant route is the 1,3-dipolar cycloaddition, which is one of the most frequently used protocols for pyrazole synthesis. nih.govnih.gov

In the context of forming a 5-cyclopropyl-substituted pyrazolone, a key intermediate could be an α,β-unsaturated carbonyl compound bearing a cyclopropyl (B3062369) group. The reaction of such a compound with a hydrazine derivative can lead to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. mdpi.comnih.gov The cyclization can also be achieved through intramolecular pathways. For instance, a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones has been developed for the synthesis of substituted pyrazoles. researchgate.net

Novel and Advanced Synthetic Routes

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of pyrazolone scaffolds. These novel approaches often offer advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.

Multi-component Reactions for Pyrazolone Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. acs.org

Several MCRs have been developed for the synthesis of pyrazolone derivatives. rsc.org A common strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For instance, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) has been utilized for the synthesis of fused pyrazoles. rsc.org These reactions can be catalyzed by various catalysts, including organocatalysts and metal catalysts, and can often be performed in environmentally benign solvents like water. researchgate.netacs.org

Table 1: Examples of Multi-component Reactions for Pyrazolone Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Malononitrile, β-ketoesters, Hydrazine Hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted Pyrazoles | beilstein-journals.org |

| Ethyl Acetoacetate (B1235776), Hydrazines, Aldehydes | Imidazole/Aqueous Media | 2-Pyrazoline-5-one derivatives | acs.org |

| 1,3-Dicarbonyl compounds, DMF-dimethylacetal, Hydrazines | 2,2,2-Trifluoroethanol | 1,4,5-Substituted Pyrazoles | beilstein-journals.org |

Catalytic Methods in Pyrazolone Synthesis

The use of catalysts in pyrazolone synthesis can significantly improve reaction efficiency, selectivity, and sustainability. researchgate.net A wide range of catalysts have been employed, including acids, bases, organocatalysts, and metal catalysts. researchgate.net

Heteropolyacids, for example, have been used as efficient catalysts for the synthesis of pyrazolone derivatives, leading to excellent yields and shorter reaction times. ijpcbs.com Metal-catalyzed approaches, such as those involving palladium, have also been developed for the synthesis of pyrazolone derivatives. researchgate.net Copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been reported, where the reaction proceeds through a domino reaction involving cyclization followed by a Ullmann coupling. beilstein-journals.org Furthermore, bifunctional squaramide-catalyzed reactions have been successfully developed for the synthesis of chiral pyrazolones with high enantioselectivities. acs.org

Microwave-Assisted and Green Chemistry Approaches

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. scielo.brresearchgate.netnih.gov The synthesis of pyrazolones is well-suited to microwave irradiation, with many procedures being performed under solvent-free conditions, further enhancing their environmental credentials. scielo.brnih.gov

The reaction of β-ketoesters with hydrazines under microwave irradiation provides a rapid and efficient one-pot synthesis of pyrazolone derivatives. scielo.brresearchgate.net This method is not only faster than conventional heating but also often results in cleaner reactions with minimal need for purification. scielo.br

Green chemistry principles are also being applied more broadly to pyrazolone synthesis through the use of aqueous media, organocatalysts, and other environmentally friendly protocols. acs.orgthieme-connect.comthieme-connect.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. thieme-connect.comthieme-connect.com

Table 2: Comparison of Conventional and Microwave-Assisted Pyrazolone Synthesis

| Method | Reaction Time | Conditions | Advantages | Reference |

| Conventional Heating | 13-18 hours | Reflux in ethanol | Well-established, reliable | ijpcbs.com |

| Microwave Irradiation | 4-10 minutes | Solvent-free or in green solvents | Rapid, high yields, energy-efficient, clean | scielo.brresearchgate.netnih.gov |

Derivatization Strategies for this compound

The chemical modification of the this compound scaffold is crucial for developing new derivatives with tailored properties. These strategies primarily involve the functionalization of the core pyrazolone ring system, the synthesis of analogues by altering the initial building blocks, and the development of stereoselective methods to control the spatial arrangement of substituents.

Functionalization of the Pyrazolone Ring System

The pyrazolone ring is a versatile heterocyclic system with multiple reactive sites, allowing for a variety of chemical transformations. The reactivity is influenced by the existence of several tautomeric forms. rwth-aachen.de Key strategies for its functionalization include electrophilic substitution, oxidative ring-opening, and transformations involving the exocyclic oxygen.

One of the most common and effective methods for functionalizing the pyrazolone nucleus is through electrophilic substitution at the C-4 position. nih.gov This position is highly activated due to the adjacent carbonyl group and the enolizable proton, making it susceptible to attack by various electrophiles. This allows for the introduction of a wide range of functional groups, leading to the construction of 4-substituted and 4,4-disubstituted pyrazolone derivatives.

More complex functionalizations can involve the rearrangement or cleavage of the pyrazolone ring itself. For instance, the presence of specific adjacent groups, such as an azide (B81097) and a nitro group, can lead to intramolecular cyclization and rearrangement cascades upon heating. mdpi.com In other approaches, the pyrazolone ring can undergo oxidative cleavage. The oxidative ring-opening of 1H-pyrazol-5-amines has been demonstrated to yield functionalized 1,2-diaza-1,3-diene derivatives, which serve as valuable synthons for building diverse and complex heterocyclic structures. researchgate.net These advanced methods highlight the pyrazolone core's potential as a template for generating novel chemical scaffolds.

Furthermore, the pyrazole nucleus can be functionalized through electrooxidative methods. This approach has been used for the efficient synthesis of C–Cl, C–Br, C–I, and C–S bonds, as well as for N–N coupling products, demonstrating a modern and scalable method for derivatization. nih.gov

Synthesis of Substituted Analogues and Congeners

The synthesis of analogues of this compound is typically achieved by modifying the starting materials in the classical Knorr pyrazolone synthesis. nih.gov This foundational reaction involves the condensation of a β-ketoester with a hydrazine derivative. nih.govjocpr.com By systematically varying these two components, a diverse library of substituted pyrazolones can be generated.

To create analogues with different substituents at the 5-position (in place of the cyclopropyl group) or the 3-position, various β-ketoesters are employed. For example, the reaction of phenylhydrazine with ethyl acetoacetate yields the well-known compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), while using ethyl benzoylacetate results in 1,3-diphenyl-1H-pyrazole-5(4H)-one. nih.govconnectjournals.com Similarly, modifications to the hydrazine component allow for the introduction of different substituents on the pyrazolone nitrogen. Using substituted phenylhydrazines, such as p-tolylhydrazine hydrochloride, leads to N-aryl rings with different substitution patterns. nih.gov

The following table illustrates the synthesis of various pyrazolone analogues by altering the β-ketoester and hydrazine starting materials.

| β-Ketoester Used | Hydrazine Used | Resulting Pyrazolone Analogue | Reference |

|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one (Edaravone) | nih.gov |

| Ethyl benzoylacetate | Phenylhydrazine | 1,3-diphenyl-1H-pyrazole-5(4H)-one | nih.gov |

| Ethyl 4-nitrobenzoyl acetate | p-Tolylhydrazine hydrochloride | 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole | nih.gov |

| Ethyl 3-oxo-2-(2-arylhydrazono)butanoates | Thiosemicarbazide (B42300) | 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides | nih.gov |

Stereoselective Synthesis of Pyrazolone Derivatives

The development of asymmetric methods for the synthesis of chiral pyrazolone derivatives has become an area of significant interest due to the biological importance of enantiomerically pure compounds. rsc.org Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms, often creating chiral centers with high enantiomeric purity. acs.org

A prominent strategy involves the use of chiral organocatalysts to mediate reactions involving the pyrazolone scaffold. For instance, the enantioselective Michael addition of pyrazolin-5-ones to various electrophiles, such as β,γ-unsaturated α-ketoesters or nitroolefins, has been successfully developed. rwth-aachen.dersc.org Chiral catalysts, like squaramides or isothioureas, can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other. rsc.orgacs.org These reactions often proceed with high yields and excellent enantioselectivities (up to 96% ee or higher). rsc.orgacs.org

This catalytic approach provides efficient access to valuable chiral pyrazolone derivatives that can serve as building blocks for more complex molecules. rsc.org The products of these reactions, bearing new stereocenters, can be further transformed into other valuable multifunctionalized pyrazolone derivatives. rwth-aachen.de

The table below summarizes findings from a study on the chiral squaramide-catalyzed enantioselective Michael addition of a pyrazolone to a β,γ-unsaturated α-ketoester, demonstrating the effectiveness of this stereoselective strategy.

| Pyrazolone Substrate | Unsaturated Ketoester Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 3-methyl-1-phenyl-2-pyrazolin-5-one | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Chiral Squaramide | 99 | 96 | rsc.org |

| 3-methyl-1-(4-chlorophenyl)-2-pyrazolin-5-one | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Chiral Squaramide | 99 | 95 | rsc.org |

| 3-methyl-1-(4-methoxyphenyl)-2-pyrazolin-5-one | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Chiral Squaramide | 99 | 96 | rsc.org |

| 3-methyl-1-phenyl-2-pyrazolin-5-one | Ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate | Chiral Squaramide | 99 | 94 | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 5 Cyclopropyl 2 Phenyl 1h Pyrazol 3 One

Tautomeric Equilibria and Isomerism of Pyrazolones

Pyrazolones, including 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, are characterized by their ability to exist in multiple tautomeric forms. This phenomenon, known as prototropic tautomerism, involves the migration of a proton and results in a dynamic equilibrium between different structural isomers. nih.gov The principal tautomers of pyrazolones are the CH, OH, and NH forms.

The equilibrium between these tautomers is significantly influenced by several factors, including the nature of the substituents on the pyrazolone (B3327878) ring, the solvent, and the physical state (solid or solution). nih.govresearchgate.net For 1-substituted pyrazol-5-ones, the relative stability of the tautomers generally follows the order: CH > NH > OH. researchgate.net

CH Tautomer: In this form, the proton is located on the carbon at the 4th position (C4), resulting in a methylene (B1212753) group.

OH Tautomer: This isomer, also known as the enol form, arises from the migration of a proton to the exocyclic oxygen atom, creating a hydroxyl group and rendering the pyrazole (B372694) ring aromatic. wisdomlib.orgmdpi.com

NH Tautomer: Here, the proton is situated on the nitrogen atom at the 2nd position (N2).

In the solid state, X-ray crystal structure analysis can unambiguously determine the predominant tautomeric form. nih.govmdpi.com For instance, studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that it exists as dimers of the 1H-pyrazol-3-ol (OH) form in the crystalline state. mdpi.com In solution, the equilibrium is more complex and can be studied using techniques like NMR spectroscopy. nih.gov The polarity of the solvent plays a crucial role; for example, in nonpolar solvents like CDCl₃ or C₆D₆, pyrazolones may exist as dimers stabilized by intermolecular hydrogen bonds, while in polar solvents like DMSO-d₆, monomers are more prevalent. nih.govmdpi.com The presence of electron-donating or electron-withdrawing substituents can also shift the equilibrium towards a specific tautomer. researchgate.net

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Key Features |

|---|---|---|

| CH Form (Keto) | Methylene group at C4 position. | Active methylene group, participates in condensation reactions. |

| OH Form (Enol) | Hydroxyl group at C3, aromatic pyrazole ring. | Aromatic stability, can undergo O-acylation. |

| NH Form | Proton on the N2 atom. | Can influence hydrogen bonding and dimerization. |

Reaction Mechanisms Involving the Pyrazolone Core

The reactivity of the pyrazolone core is dictated by the presence of multiple functional groups and the potential for tautomerism. The active methylene group at the C4 position in the CH tautomer is a key site for various reactions. researchgate.netacs.org The acidity of the C4-hydrogen allows for deprotonation by a base, generating a carbanion that can act as a nucleophile. acs.org

One common reaction mechanism is the Knoevenagel condensation, where the active methylene group of the pyrazolone reacts with aldehydes or ketones. This reaction is often catalyzed by a base and proceeds through a carbanion intermediate. Similarly, in the Michael addition, the pyrazolone carbanion can add to α,β-unsaturated carbonyl compounds.

The formation of the pyrazolone ring itself, typically through the condensation of a β-ketoester with a hydrazine (B178648) derivative, is a fundamental reaction mechanism. nih.gov For this compound, this would involve the reaction of a cyclopropyl-substituted β-ketoester with phenylhydrazine (B124118).

Furthermore, the pyrazolone ring can undergo transformations that may involve ring-opening. For example, under certain oxidative conditions, the N-N bond of the pyrazolone ring can be cleaved, leading to the formation of different degradation products. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The pyrazolone ring exhibits a distinct pattern of reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution: The C4 position of the pyrazolone ring is highly susceptible to electrophilic substitution, particularly when the compound exists in its OH or NH tautomeric forms, which activate this position. nih.govresearchgate.net The hydrogen atom at C4 is readily replaced by various electrophiles. Common electrophilic substitution reactions include:

Halogenation: Reaction with halogens (e.g., chlorine, bromine) introduces a halogen atom at the C4 position.

Nitrosation: Treatment with nitrous acid or its derivatives leads to the formation of a 4-nitroso derivative.

Vilsmeier-Haack Reaction: This reaction, using a mixture of phosphorus oxychloride and dimethylformamide, introduces a formyl group (-CHO) at the C4 position. mdpi.com

Acylation: The C4 position can be acylated using acid chlorides or anhydrides. The selectivity between C-acylation (at C4) and O-acylation (at the hydroxyl group of the OH tautomer) can be controlled by the choice of base and solvent. researchgate.net

Nucleophilic Substitution: While the pyrazolone ring itself is electron-rich and generally less reactive towards nucleophiles, nucleophilic substitution reactions can occur on substituents attached to the ring. For instance, if a leaving group (such as a halogen) is present at the C3 or C5 position, it can be displaced by a nucleophile. The phenyl group at the N2 position can also influence the electronic distribution and reactivity of the ring. The pyrazole anion, formed by deprotonation, is a potent nucleophile and can react with various electrophiles, typically at the nitrogen or the C4 position, depending on steric and electronic factors. mdpi.com

Table 2: Examples of Substitution Reactions on the Pyrazolone Core

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Electrophilic | |||

| Vilsmeier-Haack | POCl₃, DMF | C4 | 4-Formyl-pyrazolone |

| Nitrosation | NaNO₂, Acetic Acid | C4 | 4-Nitroso-pyrazolone |

| Acylation | Acyl Chloride, Base | C4 or O (on enol) | 4-Acyl-pyrazolone or O-Acyl-pyrazole |

| Nucleophilic | |||

| Alkylation (of anion) | Alkyl Halide, Base | N1 or C4 | N-alkylated or C4-alkylated pyrazolone |

Cycloaddition and Rearrangement Reactions

The pyrazolone ring system can participate in cycloaddition reactions, acting either as a dipole or a dipolarophile, although this is less common than for other heterocyclic systems. The double bonds within the ring can, under specific conditions, react with 1,3-dipoles in [3+2] cycloaddition reactions to form more complex fused heterocyclic systems. organic-chemistry.orgyoutube.com For instance, nitrile imines, generated in situ, can undergo 1,3-dipolar cycloaddition with alkenes to yield pyrazolines, which can then be oxidized to pyrazoles. nih.govmdpi.com

Rearrangement reactions involving the pyrazolone core are also known. These can be induced by heat or light (photochemical rearrangement). Depending on the substituents, pyrazolones can undergo ring contraction or expansion reactions, or rearrangements involving the migration of substituents around the ring. For example, some pyrazoline derivatives, upon treatment with acid or base, can rearrange to form pyrazoles. nih.gov The synthesis of certain substituted pyrazoles can involve a cascade reaction that includes a cycloaddition followed by a rearrangement step, such as a 1,5-ester shift or a 1,3-H shift. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Cyclopropyl 2 Phenyl 1h Pyrazol 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural assignment of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one. The spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the cyclopropyl (B3062369), pyrazolone (B3327878), and phenyl protons.

Phenyl Protons: The five protons of the phenyl ring attached to the nitrogen atom typically appear as a complex multiplet in the aromatic region, approximately between δ 7.20 and δ 7.70 ppm. mdpi.com

Pyrazole (B372694) Ring Proton: The single proton on the C4 carbon of the pyrazolone ring is anticipated to resonate as a singlet, with a chemical shift around δ 5.90 ppm. mdpi.com

Cyclopropyl Protons: The cyclopropyl group presents a unique aliphatic signature. The methine proton (CH) attached to the pyrazolone ring would likely appear as a multiplet further downfield due to the influence of the heterocyclic ring. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring would show complex splitting patterns, appearing as multiplets in the upfield region, typically between δ 0.60 and δ 1.20 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Carbonyl Carbon: The C=O carbon (C3) of the pyrazolone ring is the most deshielded, with its signal expected to appear significantly downfield, typically in the range of δ 160.0–170.0 ppm. nih.gov

Pyrazole Ring Carbons: The C5 carbon, bearing the cyclopropyl group, and the C4 carbon are expected to have chemical shifts around δ 155.0 ppm and δ 95.0 ppm, respectively. mdpi.com

Phenyl Carbons: The phenyl carbons would produce a set of signals between δ 118.0 and δ 140.0 ppm. The ipso-carbon (attached to N2) would be found near δ 139.0 ppm, with other signals corresponding to the ortho, meta, and para carbons. mdpi.com

Cyclopropyl Carbons: The cyclopropyl carbons are expected in the upfield region, with the methine carbon appearing around δ 13.0 ppm and the methylene carbons at a slightly higher field, near δ 8.0 ppm.

Interactive Data Table: Predicted NMR Assignments for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Phenyl (C₂'H, C₆'H) | 7.60-7.65 (m, 2H) | 118.5 |

| Phenyl (C₃'H, C₅'H) | 7.40-7.48 (m, 2H) | 129.5 |

| Phenyl (C₄'H) | 7.20-7.28 (m, 1H) | 126.0 |

| Phenyl (C₁') | - | 139.0 |

| Pyrazole (C₄-H) | ~5.90 (s, 1H) | 95.0 |

| Cyclopropyl (CH) | 1.80-1.90 (m, 1H) | 13.0 |

| Cyclopropyl (CH₂) | 0.80-1.10 (m, 4H) | 8.0 |

| Pyrazole (C₃=O) | - | 165.0 |

| Pyrazole (C₅) | - | 155.0 |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopies are complementary techniques used to identify the vibrational modes of the molecule, confirming the presence of key functional groups. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

C=O Stretching: A prominent and sharp band is expected in the region of 1690-1710 cm⁻¹, characteristic of the pyrazolone carbonyl group. jocpr.com

C=N and C=C Stretching: Vibrations associated with the C=N bond of the pyrazole ring and the C=C bonds of both the pyrazole and phenyl rings are expected to appear in the 1500–1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring typically appear as a group of bands above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). Aliphatic C-H stretching from the cyclopropyl group would be observed just below 3000 cm⁻¹ (approx. 2850-3000 cm⁻¹).

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring are found in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. aps.org The symmetric vibrations of the phenyl and pyrazole rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The C=C stretching of the phenyl ring around 1600 cm⁻¹ is typically a strong Raman band. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Aromatic C-H Stretch | 3100 - 3030 | Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1710 - 1690 | Medium |

| Aromatic C=C Stretch | 1600, 1495 | Strong |

| Pyrazole Ring (C=N, C=C) | 1580 - 1450 | Medium-Strong |

| C-H Bending (out-of-plane) | 900 - 690 | Weak |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation pattern.

Molecular Formula Confirmation: With a molecular formula of C₁₂H₁₂N₂O, the calculated monoisotopic mass of this compound is 200.09496 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the elemental composition.

Fragmentation Pattern Analysis: Electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺˙) at m/z 200. This molecular ion is energetically unstable and undergoes fragmentation to produce smaller, characteristic ions. chemguide.co.uk

Key expected fragmentation pathways include:

Loss of Carbon Monoxide: A common fragmentation for pyrazolones is the loss of a CO molecule from the molecular ion, leading to a fragment at m/z 172.

Loss of Cyclopropyl Radical: Cleavage of the cyclopropyl group can occur, resulting in the loss of a C₃H₅ radical (41 Da), to give an ion at m/z 159.

Phenyl Cation: The formation of the stable phenyl cation at m/z 77 is a very common feature in the mass spectra of phenyl-containing compounds.

Other Fragments: Other significant fragments could include the phenyldiazene (B1210812) cation ([C₆H₅N₂]⁺) at m/z 105 and fragments arising from the cleavage of the pyrazole ring itself. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 200 | [C₁₂H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [C₁₁H₁₂N₂]⁺˙ | [M - CO]⁺˙ |

| 159 | [C₉H₇N₂O]⁺ | [M - C₃H₅]⁺ |

| 105 | [C₆H₅N₂]⁺ | Cleavage of the pyrazole ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Structure Details:

Crystal System: Pyrazole derivatives commonly crystallize in monoclinic or orthorhombic systems. mdpi.comnih.gov

Planarity and Conformation: The pyrazolone ring is expected to be nearly planar. iucr.org A key conformational feature is the dihedral angle between the plane of the pyrazolone ring and the plane of the N-phenyl substituent. This angle is typically significant (e.g., 40-60°) to minimize steric hindrance. nih.gov The cyclopropyl ring would be oriented to minimize steric interactions with the pyrazolone ring.

Bond Lengths and Angles: Bond lengths are expected to be within normal ranges for C-C, C=C, C-N, C=N, and C=O bonds. The C3=O bond would be approximately 1.22 Å, while the N-N bond would be around 1.38 Å. nih.goviucr.org

Interactive Data Table: Predicted Crystallographic Parameters

| Parameter | Predicted Value / Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecular Conformation | Pyrazolone ring is planar. Phenyl ring is twisted relative to the pyrazolone ring. |

| Dihedral Angle (Pyrazole-Phenyl) | 40 - 60° |

| C₃=O Bond Length | ~1.22 Å |

| N₁-N₂ Bond Length | ~1.38 Å |

| Intermolecular Forces | van der Waals interactions, potential C-H···O hydrogen bonds. |

Computational and Theoretical Chemistry Studies of 5 Cyclopropyl 2 Phenyl 1h Pyrazol 3 One

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. nih.govmodern-journals.com DFT methods are widely used due to their balance of accuracy and computational efficiency, making them suitable for calculating the electronic structure and properties of medium-sized organic molecules like pyrazolone (B3327878) derivatives. nih.govdntb.gov.ua These calculations can elucidate molecular geometry, vibrational frequencies, and electronic properties, offering deep insights into the molecule's behavior. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.orgmasterorganicchemistry.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. masterorganicchemistry.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com This is often associated with higher chemical reactivity, polarizability, and biological activity. nih.gov For instance, DFT calculations on other heterocyclic compounds have been used to determine these values and predict their reactivity. In a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations were used to determine its electronic stability and reactivity potential. nih.gov Similarly, calculations on a series of pyridine (B92270) derivatives showed energy gaps ranging from 2.783 eV to 3.995 eV, indicating varying levels of reactivity among the analogs. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies from a Study on Pyridine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 3 | - | - | 2.783 |

| Compound 9 | - | - | 3.995 |

This table presents example HOMO-LUMO energy gaps for related heterocyclic compounds, demonstrating how computational methods quantify chemical reactivity. A smaller gap, as seen in Compound 3, suggests higher reactivity compared to Compound 9. researchgate.net Data for specific HOMO/LUMO energies were not provided in the source.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. Comparing the computed IR spectrum with an experimental one helps in assigning the observed absorption bands to specific functional groups. For example, in a study on a benzofuran-pyrazole derivative, the IR spectrum showed a strong absorption band at 1706 cm⁻¹ for the C=O group. mdpi.com Similarly, for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the characteristic band for the C=O bond was observed at 1663 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. nih.govnih.gov Theoretical NMR data serve as a valuable tool for interpreting complex experimental spectra and confirming molecular structures. Studies on various pyrazole (B372694) derivatives have shown a strong correlation between theoretically calculated and experimentally observed chemical shifts. researchgate.netnih.gov For instance, in the analysis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, the ¹³C-NMR chemical shift for the carbon at position 4 of the pyrazole ring was a key indicator of substitution, shifting from a range of 106.9–108.0 ppm in the unsubstituted compound to 110.8–111.6 ppm upon chlorination. nih.gov

Table 2: Representative Predicted Spectroscopic Data for Pyrazole-Related Structures

| Compound Class | Spectroscopic Parameter | Predicted/Observed Value | Significance |

|---|---|---|---|

| Benzofuran-Pyrazole Derivative | IR: C=O Stretch | 1706 cm⁻¹ | Confirms the presence of the carbonyl group in the thiazolidin-4-one ring. mdpi.com |

| Di(1H-pyrazol-1-yl)propan-1-one | IR: C=O Stretch | 1663 cm⁻¹ | Identifies the carbonyl group in the propanone structure. mdpi.com |

| Di(1H-pyrazol-1-yl)propan-1-one | ¹³C NMR: C=O | 194.7 ppm | Characteristic signal for the carbonyl carbon. mdpi.com |

| Tris(1-phenyl-1H-pyrazol-5-yl)benzenes | ¹³C NMR: Pyrazole C4 | 106.9–108.0 ppm | Baseline chemical shift for the unsubstituted pyrazole ring. nih.gov |

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Computational chemistry can be used to explore the potential energy surface of a molecule to identify its most stable conformations. nih.gov Geometry optimization calculations determine the lowest energy arrangement of atoms. nih.gov For a molecule like 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, key conformational questions would involve the relative orientation of the phenyl and cyclopropyl (B3062369) rings with respect to the central pyrazolone core. Studies on related 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes have revealed that different substituents can lead to varied molecular conformations, including twisted and calyx-like forms, which in turn affect the supramolecular structure. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Docking simulations for this compound would involve placing the molecule into the active site of a specific biological target. The simulation's algorithm then calculates the most favorable binding pose and estimates the binding affinity, often expressed as a binding energy score. Lower binding energy values typically indicate a more stable ligand-receptor complex. Numerous studies have successfully used this approach for various pyrazole derivatives. For example, derivatives of 5-phenyl-1H-pyrazol have been evaluated as potential inhibitors of the BRAF(V600E) kinase, a key target in cancer therapy. nih.gov Docking simulations showed that the most active compounds bind tightly within the kinase's active site. nih.gov Similarly, other pyrazole series have been docked into the active sites of targets like RET kinase and COX-2 to elucidate the structural requirements for potent inhibition. researchgate.netnih.gov

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Biological Target | Key Finding |

|---|---|---|

| 5-phenyl-1H-pyrazol derivatives | BRAF(V600E) kinase | Active compounds bind tightly to the enzyme's active site, rationalizing their inhibitory activity. nih.gov |

| Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one | COX-2 enzyme | Docking revealed the binding orientations of the derivatives within the active site, aiding in the design of potent inhibitors. researchgate.net |

| General Pyrazole Derivatives | RET kinase | Simulations identified crucial hydrophobic and hydrogen-bond interactions responsible for inhibiting the kinase. nih.gov |

| 1H-pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Docking studies identified potential inhibitors with minimum binding energies of -10.09 to -10.35 kJ/mol for different kinases. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ej-chem.orgmedicalresearchjournal.org These models are built by calculating molecular descriptors for a series of compounds and then using statistical methods to create a mathematical equation that relates these descriptors to an observed activity.

QSAR models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. researchgate.net For instance, 3D-QSAR models have been developed for pyrazole derivatives to understand the structural features essential for inhibiting targets like BRAF(V600E) and RET kinase. nih.govnih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would enhance or diminish biological activity.

The foundation of any QSAR/QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

Electronic Descriptors: Related to the electron distribution (e.g., dipole moment, polarizability, HOMO/LUMO energies).

Steric/Topological Descriptors: Related to the molecule's size, shape, and atomic connectivity (e.g., molecular weight, volume, surface area). ej-chem.org

Hydrophobic Descriptors: Related to a molecule's partitioning between water and an organic solvent (e.g., LogP).

Quantum Chemical Descriptors: Derived from quantum calculations, providing a more detailed description of the electronic and structural properties (e.g., hydration energy, total energy). ej-chem.org

In QSAR studies of pyrazolone compounds, descriptors such as Surface Area (SAA), Volume (VOL), Hydration Energy (HE), Refractivity (REF), and Polarizability (POL) have been used to build models correlating structure with antimicrobial activity. ej-chem.org More advanced 5D-QSAR studies on 1H-pyrazole derivatives as EGFR inhibitors have shown the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields in determining activity. nih.gov

Predictive Models for Molecular Interactions

Comprehensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on predictive models for the molecular interactions of this compound. While research exists for structurally related pyrazolone and pyrazole derivatives, no dedicated molecular docking, Quantitative Structure-Activity Relationship (QSAR), or molecular dynamics simulation studies were found for this particular compound.

General computational methods are often applied to classes of compounds to predict their interactions with biological targets. For instance, molecular docking studies on various pyrazole derivatives have been conducted to investigate their binding modes with enzymes like cyclooxygenase (COX) and various protein kinases. nih.govnih.govdergipark.org.tr These studies typically involve creating a three-dimensional model of the ligand (in this case, a pyrazole derivative) and "docking" it into the active site of a target protein to predict binding affinity and orientation.

Similarly, QSAR studies are a common approach to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgnih.govnih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build mathematical equations that can predict the activity of new, untested compounds. Such studies have been performed on various sets of pyrazole derivatives to predict activities like antimicrobial or enzyme inhibitory effects. ej-chem.orgnih.govnih.gov

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its predicted molecular interactions. The unique structural contribution of the cyclopropyl group at the 5-position would significantly influence its interaction profile, making extrapolations from other pyrazole derivatives speculative. Further research is required to computationally model and predict the molecular interactions of this compound.

Coordination Chemistry of Pyrazolone Ligands, with Relevance to 5 Cyclopropyl 2 Phenyl 1h Pyrazol 3 One

Synthesis of Metal Complexes with Pyrazolone (B3327878) Ligands

The synthesis of metal complexes with pyrazolone-type ligands is versatile, allowing for the formation of a wide range of coordination compounds with various metals, including main group elements, transition metals, and lanthanides. nih.govacs.org The synthetic strategies generally involve the reaction of the pyrazolone ligand, which can act as a proligand, with a suitable metal precursor.

Common synthetic methodologies include:

Reaction with Metal Alkoxides: This method involves reacting the pyrazolone ligand directly with a metal alkoxide, such as titanium tetramethoxide. The stoichiometry of the reactants is controlled to achieve the desired number of ligands per metal center. nih.gov

In Situ Deprotonation and Salt Metathesis: A prevalent technique involves the in situ deprotonation of the pyrazolone ligand using a base (e.g., alkali metal hydroxides or methoxides) to form an alkali metal pyrazolonate salt. This intermediate is then reacted with a second metal salt in a salt metathesis reaction to yield the final complex. nih.gov

Direct Reaction with Metal Salts: Pyrazolone ligands can be directly reacted with metal salts, such as metal chlorides or nitrates, often in a suitable solvent system. This method has been successfully employed for the synthesis of complexes with metals like cadmium(II), copper(II), and iron(II). nih.gov

The choice of solvent and reaction conditions, such as temperature, can influence the final product, including its crystallinity and sometimes its structure (e.g., monomeric vs. polymeric). unicam.itnih.gov The stoichiometry of the pyrazolone ligand to the metal precursor can be systematically varied (e.g., 1:1, 2:1, 3:1, 4:1) to control the number of coordinated ligands. acs.org

| Method | Metal Precursor Type | General Reaction | Typical Metals | Reference |

|---|---|---|---|---|

| Method A | Metal Alkoxides | n(Pz-OH) + M(OR')m → M(Pz-O)n(OR')m-n + n(R'OH) | Ti(IV) | nih.gov |

| Method B | Salt Metathesis | n(Pz-ONa) + MCln → M(Pz-O)n + n(NaCl) | f-block elements | nih.gov |

| Method C | Direct Reaction | n(Pz-OH) + M(NO3)n → M(Pz-O)n + n(HNO3) | Zr(IV), Cd(II), Cu(II) | nih.govnih.gov |

Characterization of Coordination Modes and Geometries

The characterization of metal complexes with pyrazolone ligands is crucial for understanding their structure and properties. A combination of spectroscopic and crystallographic techniques is typically employed. Pyrazolone ligands, particularly 4-acyl-5-pyrazolones, are known for their O,O-bidentate chelating coordination properties, similar to β-diketones. unicam.itnih.gov However, other coordination modes, including monodentate, bridging, and N,O-chelation (in Schiff base derivatives), are also possible. uninsubria.itiiste.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the complexes in solution. The coordination of the pyrazolone ligand to a metal center typically induces shifts in the NMR signals of the ligand's protons and carbons. nih.gov For example, a characteristic coordination-induced shift for the imine-proton signal is often observed in ¹H NMR spectra. acs.org The splitting patterns of certain protons can also provide evidence of coordination; for instance, benzylic protons splitting into a doublet of doublets can be indicative of metal binding. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. A downward shift (lowering of frequency) in the stretching vibrations of the C=O and C=N bonds in the ligand upon complexation indicates that these groups are involved in coordination to the metal ion. ijirset.com The appearance of new bands in the far-IR region can be assigned to M-O and M-N stretching vibrations, further confirming coordination. ijirset.com

These analytical methods have shown that pyrazolone ligands can act as anionic bidentate O,O-donors, neutral bidentate ligands with NO donor atoms, or even as bridging ligands linking multiple metal centers. nih.govuninsubria.itiiste.org The resulting complexes can range from simple mononuclear species to complex one-dimensional coordination polymers. unicam.itnih.gov

| Coordination Mode | Donor Atoms | Typical Geometry | Characterization Technique | Key Observation | Reference |

|---|---|---|---|---|---|

| Bidentate Chelating | O, O | Octahedral, Square Planar | X-ray Diffraction, IR | Formation of a chelate ring; Shift in ν(C=O) | unicam.itnih.gov |

| Bidentate Chelating | N, O | Octahedral, Tetrahedral | IR, X-ray Diffraction | Shift in ν(C=O) and ν(C=N) | iiste.org |

| Bridging | N, N' or O, N | Polymeric | X-ray Diffraction | Ligand connects two metal centers | nih.govuninsubria.it |

| Monodentate | N | Varies | X-ray Diffraction | Single N-donor atom coordination | uninsubria.it |

Theoretical Studies of Metal-Ligand Interactions

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data and providing deeper insight into the nature of metal-ligand interactions in pyrazolone complexes. unicam.it These computational studies help in understanding the electronic structure, stability, and reactivity of these compounds.

DFT calculations have been successfully employed to:

Confirm Experimental Structures: Computational models can be used to optimize the geometries of pyrazolone ligands and their metal complexes. The calculated structures can then be compared with experimental results from X-ray diffraction to validate the findings. unicam.it

Rationalize Structural Features: Theoretical studies can explain why certain structures are formed. For example, DFT calculations have been used to rationalize the polymeric nature of a specific zinc(II) complex and to explain the presence of coordinated water molecules in others. unicam.it

Analyze Tautomeric Forms: Pyrazolone ligands can exist in different tautomeric forms. DFT calculations can determine the relative energies of these tautomers, both in the free ligand and within the metal complex, to predict the most stable form. unicam.it

Investigate Electronic Properties: The nature of the frontier molecular orbitals (HOMO and LUMO) and the electronic distribution within the complex can be analyzed to understand the metal-ligand bonding. For instance, calculations on high-valent iron complexes with pyrazole-based pincer ligands have suggested some radical character on the nitrogen ligands, indicating a complex electronic structure. nih.gov

These theoretical investigations provide a molecular-level understanding of the bonding and interactions that govern the coordination chemistry of pyrazolone ligands, offering insights that are often difficult to obtain through experimental methods alone. unicam.it

Applications in Advanced Chemical Synthesis and Material Science

Use as Building Blocks in Organic Synthesis

Pyrazoles are recognized as important five-membered heterocyclic compounds that are highly useful in organic synthesis. mdpi.comnih.gov The compound 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one serves as a valuable precursor in the construction of more complex molecular architectures, including various heterocyclic systems. The reactivity of the pyrazolone (B3327878) ring, particularly at the C4 position and the exocyclic carbonyl group, allows for a variety of chemical transformations.

One of the key synthetic strategies involves multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov Pyrazolone derivatives, such as this compound, are excellent candidates for MCRs, leading to the rapid generation of diverse chemical libraries. For instance, it can participate in Knoevenagel condensation followed by Michael addition sequences to produce fused pyranopyrazole systems. mdpi.com

The synthesis of pyrazole (B372694) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.comnih.gov In the case of this compound, a plausible synthetic route would involve the reaction of a cyclopropyl-substituted β-ketoester with phenylhydrazine (B124118). The general reaction scheme is depicted below:

Table 1: Representative Synthesis of Substituted Pyrazoles via Multicomponent Reactions This table is interactive. Click on the headers to sort the data.

| Aldehyde | Active Methylene (B1212753) Compound | Hydrazine | Catalyst | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate (B1235776) | Phenylhydrazine | Acetic Acid | Tetrasubstituted Pyrazole | 85 |

| 4-Chlorobenzaldehyde | Dimedone | Hydrazine Hydrate (B1144303) | Et2NH | Pyrazole-dimedone derivative | 78 |

| 4-Nitrobenzaldehyde | Malononitrile | Methylhydrazine | Piperidine | Dihydropyrano[2,3-c]pyrazole | 92 |

Furthermore, the pyrazolone scaffold can be functionalized through various reactions such as acylation, alkylation, and condensation, leading to a wide array of derivatives with potential applications in medicinal chemistry and material science. rsc.org

Development of Molecular Probes and Chemical Tools

The inherent fluorescence and chelating properties of the pyrazolone nucleus make it an attractive scaffold for the design of molecular probes and chemical sensors. nih.govnih.gov These tools are crucial for detecting and quantifying specific analytes, such as metal ions, in biological and environmental systems. globethesis.com The development of fluorescent "turn-on" or "turn-off" probes based on pyrazolone derivatives has been an active area of research. rsc.org

Derivatives of this compound can be functionalized with specific recognition moieties to create selective chemosensors. For example, the introduction of a thiosemicarbazide (B42300) group can lead to a fluorescent probe for the detection of indium ions (In³⁺). rsc.org The fluorescence of such probes is often quenched in the free state but is significantly enhanced upon binding to the target analyte due to mechanisms like chelation-enhanced fluorescence (CHEF).

The general principle behind the design of a pyrazolone-based fluorescent probe involves coupling the pyrazolone core, which acts as a fluorophore, to a receptor unit that selectively binds the target analyte. The interaction between the receptor and the analyte modulates the photophysical properties of the fluorophore, leading to a detectable signal.

Table 2: Examples of Pyrazolone-Based Fluorescent Probes and Their Target Analytes This table is interactive. Click on the headers to sort the data.

| Probe Base | Recognition Moiety | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|---|

| Pyrazolone-Thiosemicarbazide | Thiosemicarbazide | In³⁺ | Chelation-Enhanced Fluorescence | 2.01 x 10⁻⁷ M |

| Pyrazoline Derivative | Pyrazoline Core | Fe³⁺ | Intramolecular Charge Transfer | 4.9 x 10⁻⁸ M |

| Pyrazole Derivative | 1-(2-pyridyl)pyrazole | Various Cations | Chelate Formation | Varies |

| Pyrazolone-Schiff Base | Imine Group | Cu²⁺ | Photoinduced Electron Transfer | Not Specified |

The versatility of the pyrazolone structure allows for fine-tuning of the probe's selectivity and sensitivity by modifying the substituents on the pyrazolone ring and the nature of the chelating group. nih.gov

Photochemical Applications of Pyrazolone Derivatives

Pyrazolone derivatives exhibit interesting photochemical properties, including photochromism and fluorescence, which make them suitable for various applications in materials science. wikipedia.org Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. rsc.org In some pyrazolone derivatives, this phenomenon is attributed to a tautomeric transformation between the enol and keto forms, often accompanied by a proton transfer upon photoirradiation. rsc.org

The fluorescence of pyrazolone derivatives is another key property that has been exploited in the development of dyes and pigments. wikipedia.org Azo dyes derived from pyrazolones are of significant commercial importance. nih.gov The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be modulated by solvent polarity and pH. nih.govresearchgate.net Some pyrazolone-based azo dyes exhibit positive solvatochromism, where the absorption band shifts to longer wavelengths with increasing solvent polarity. researchgate.net

Table 3: Photophysical Properties of Representative Pyrazolone Dyes This table is interactive. Click on the headers to sort the data.

| Dye Type | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|---|

| Azo-Pyrazolone | Ethanol (B145695) | 450 | 520 | 0.25 |

| Bisazo-Pyrazolone | DMSO | 510 | 580 | 0.15 |

| Pyrazolylpyrene | Toluene | 420 | 480 | 0.85 |

| Photochromic Pyrazolone (Keto form) | Acetonitrile | 350 | - | - |

| Photochromic Pyrazolone (Enol form) | Acetonitrile | 430 | - | - |

The introduction of a cyclopropyl (B3062369) group in this compound can influence the electronic and steric properties of the molecule, potentially leading to unique photochemical behaviors. The strained cyclopropyl ring can interact with the pyrazolone π-system, affecting its energy levels and, consequently, its absorption and emission characteristics. While specific studies on the photochemical applications of this exact compound are not widely reported, the general principles governing pyrazolone derivatives suggest its potential use in the development of novel photoactive materials, such as reversible fluorescent switches and components for optical data storage. rsc.org

Analytical Methodologies for 5 Cyclopropyl 2 Phenyl 1h Pyrazol 3 One and Its Analogues

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and purification of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one and its analogues from reaction mixtures and for the quantification of the pure compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed method due to its efficiency and applicability to a broad range of pyrazolone (B3327878) derivatives.

A typical RP-HPLC method for the analysis of pyrazolone derivatives involves a C18 column and a mobile phase consisting of a mixture of an aqueous component and an organic solvent. For instance, a validated RP-HPLC method for a pyrazoline derivative utilized a mobile phase of 0.1% trifluoroacetic acid in water and methanol in a 20:80 ratio. The separation is commonly achieved under isocratic conditions with a constant mobile phase composition.

Key parameters for the chromatographic separation of pyrazolone derivatives are summarized in the following table, based on typical values found in the literature for analogous compounds.

Table 1: Typical RP-HPLC Parameters for the Analysis of Pyrazolone Analogues

| Parameter | Value |

|---|---|

| Column | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water: Methanol (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 206 nm |

| Injection Volume | 5.0 µL |

| Column Temperature | 25 ± 2°C |

| Retention Time | Approximately 5.6 - 10 minutes |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique, particularly for the analysis of volatile or thermally stable pyrazolone derivatives and for identifying impurities. While specific GC methods for this compound are not extensively detailed in the provided search results, the general principles of GC-MS can be applied for its analysis. This would involve optimizing parameters such as the type of capillary column, temperature programming of the oven, and the ionization method in the mass spectrometer to achieve good separation and identification of the compound and any potential byproducts. For other heterocyclic compounds, GC-MS has been effectively used for non-target screening and tentative identification of various substances. nih.gov

Advanced Purity Assessment Methods

The assessment of purity for pharmaceutical compounds like this compound is critical and is often guided by International Council for Harmonisation (ICH) guidelines. Advanced analytical methods are employed to ensure the compound meets stringent purity requirements.

Method validation is a crucial aspect of purity assessment, ensuring that the analytical method is suitable for its intended purpose. researchgate.net A validated RP-HPLC method for a pyrazolone derivative demonstrated linearity over a concentration range of 50 to 150 µg/mL with a correlation coefficient (R²) of 0.9995, indicating a strong linear relationship between concentration and detector response.

The validation of an analytical method typically includes the evaluation of the following parameters:

Accuracy: The closeness of the test results to the true value. For a pyrazolone analogue, accuracy was demonstrated with recovery values within acceptable limits.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is often expressed as the relative standard deviation (RSD), with values typically required to be within a certain acceptable limit.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical method has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments.

The following table summarizes typical validation parameters for an RP-HPLC method used for a pyrazolone analogue.

Table 2: Representative Validation Parameters for an RP-HPLC Method for a Pyrazolone Analogue

| Validation Parameter | Typical Result |

|---|---|

| Linearity Range | 50 - 150 µg/mL |

| Correlation Coefficient (R²) | 0.9995 |

| Accuracy (% Recovery) | Within acceptable limits |

| Precision (RSD) | Within acceptable limits |

| Specificity | No interference from intermediates or other substances at the retention time of the analyte |

For a more comprehensive purity assessment and the identification of unknown impurities, hyphenated techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) are increasingly utilized. nih.gov This powerful technique combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS, enabling the detection, identification, and quantification of impurities at very low levels. japsonline.com

Future Research Directions and Unexplored Avenues for 5 Cyclopropyl 2 Phenyl 1h Pyrazol 3 One

Emerging Synthetic Strategies

While the classical Knorr condensation of β-ketoesters with hydrazines provides a fundamental route to pyrazolones, future research could focus on developing more sophisticated and efficient synthetic methodologies for 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one. nih.gov The key starting material, a cyclopropyl-containing β-ketoester such as ethyl 3-cyclopropyl-3-oxopropanoate, is crucial for introducing the cyclopropyl (B3062369) moiety. semanticscholar.org

Emerging strategies could include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more starting materials to construct the target molecule in a single step. This approach would enhance efficiency and reduce waste compared to traditional multi-step syntheses.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved purity, and safer handling of reactive intermediates.

Green Catalysis: Investigating the use of heterogeneous catalysts or biocatalysts could offer more environmentally benign synthetic routes. For instance, solid acid catalysts could replace traditional mineral acids, simplifying workup and catalyst recovery.

A comparative overview of potential synthetic routes is presented below.

| Strategy | Key Precursors | Potential Advantages | Research Focus |

| Optimized Knorr Cyclocondensation | Ethyl 3-cyclopropyl-3-oxopropanoate, Phenylhydrazine (B124118) | Well-established, reliable | Microwave-assisted synthesis, solvent-free conditions |

| Multicomponent Approach | Cyclopropyl-alkyne, Phenylhydrazine, CO source | High atom economy, operational simplicity | Development of novel catalytic systems (e.g., Palladium, Copper) |

| Flow Chemistry Synthesis | Same as Knorr | Enhanced safety, scalability, process control | Reactor design, optimization of flow parameters |

Advanced Computational Investigations

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. eurasianjournals.com Pyrazolones are known to exist in several tautomeric forms (CH, NH, OH), and their relative stability is crucial for understanding their reactivity and biological roles. researchgate.netsci-hub.se

Future computational studies should focus on:

Tautomerism Analysis: Employing Density Functional Theory (DFT) at high levels of theory (e.g., B3LYP/6-311++G(d,p)) to accurately determine the most stable tautomer of this compound in various solvents. researchgate.net This is critical as the different tautomers present distinct reactive sites.

Molecular Electrostatic Potential (MEP) Mapping: Calculating MEP maps to visualize the electron density distribution and identify the electrophilic and nucleophilic sites on the molecule. This can guide the prediction of its reactivity towards different reagents.

Spectroscopic Predictions: Simulating NMR, IR, and UV-Vis spectra to aid in the structural characterization of the compound and its derivatives. Comparing theoretical data with experimental results can provide definitive structural confirmation. nih.gov

| Computational Method | Research Objective | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Determine the global minimum energy structure and relative tautomer stability. | Identification of the predominant tautomeric form (keto vs. enol) under different conditions. |

| Time-Dependent DFT (TD-DFT) | Predict electronic transitions and UV-Visible absorption spectra. | Understanding of photophysical properties and correlation with experimental data. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding characteristics and non-covalent interactions. | Insight into intramolecular hydrogen bonding and the influence of the cyclopropyl group on the pyrazolone (B3327878) ring's electronics. |

| Molecular Dynamics (MD) Simulations | Study the compound's behavior in a biological environment (e.g., in water or near a protein). | Information on solvation, conformational flexibility, and potential binding modes. |

Novel Reactivity Pathways

The reactivity of the pyrazolone core is well-documented, particularly its susceptibility to electrophilic substitution at the C4 position. nih.govrsc.org However, the interplay between the pyrazolone ring, the phenyl group, and the unique cyclopropyl substituent opens avenues for exploring novel chemical transformations.

Unexplored areas of reactivity include:

Cyclopropyl Ring-Opening Reactions: Investigating reactions that proceed via the opening of the strained cyclopropyl ring. Acid-catalyzed or transition-metal-mediated ring-opening could lead to the synthesis of novel heterocyclic structures that are not accessible through conventional means.

Functionalization of the C4 Position: While C4-acylation is known, exploring a broader range of electrophilic substitutions (e.g., nitration, halogenation, sulfonation) and subsequent derivatization could yield a library of novel compounds. rsc.org The electron-donating nature of the cyclopropyl group may influence the regioselectivity and rate of these reactions.

Photochemical Reactions: The conjugated system of the phenyl-pyrazolone core suggests potential for interesting photochemical reactivity. Exploring cycloaddition reactions or rearrangements under UV irradiation could uncover new synthetic pathways.

Expansion of Ligand Design Principles

Pyrazole-based structures are highly effective ligands in coordination chemistry and catalysis due to their versatile coordination modes. semanticscholar.orgrsc.orgnih.gov The specific structure of this compound offers unique features for the design of novel ligands.

Future research in this area could involve:

Synthesis of Pincer Ligands: Incorporating the this compound motif into multidentate ligand frameworks, such as pincer ligands. The steric bulk and electronic properties of the cyclopropyl and phenyl groups could be used to fine-tune the coordination sphere around a metal center, influencing the activity and selectivity of catalysts.

Catalytic Applications: Developing and testing transition metal complexes (e.g., with Palladium, Cobalt, Titanium) of these new ligands in various catalytic reactions, such as cross-coupling, oxidation, or polymerization. nih.govnih.gov The unique steric hindrance provided by the cyclopropyl group could enforce specific substrate approaches, leading to enhanced stereoselectivity.

Bioinorganic Chemistry: Exploring the coordination of these ligands to biologically relevant metal ions. The resulting complexes could be investigated as models for metalloenzymes or as potential therapeutic agents.

The table below outlines potential areas for ligand development.

| Ligand Type | Target Metal | Potential Catalytic Application | Key Design Feature |

| Monodentate Pyrazolone | Titanium (Ti) | Ring-opening polymerization of lactide nih.gov | Tuning steric bulk around the metal center |

| Bidentate (e.g., Pyrazolyl-pyridine) | Palladium (Pd) | Suzuki or Heck cross-coupling | Modulating electronic properties of the catalyst |

| Tridentate Pincer (N,N,N) | Cobalt (Co), Iron (Fe) | Oxidation of hydrocarbons nih.gov | Creating a well-defined and robust coordination environment |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of precursor pyrazoles. For example, cyclopropane groups can be introduced via [3+2] cycloaddition or alkylation using cyclopropyl halides. Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction rate and side-product formation.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and tautomeric forms of this compound?

- Methodological Answer :

- ¹H NMR : Detect tautomerism via chemical shifts of NH protons (δ 10–12 ppm for 1H-pyrazol-3-one) and splitting patterns. Cyclopropyl protons appear as multiplet peaks (δ 0.8–1.5 ppm).

- ¹³C NMR : Carbonyl signals (C=O) at δ 160–170 ppm confirm the pyrazolone core.

- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) validate functional groups.

- Variable-Temperature NMR : Resolve tautomeric equilibria by observing shifts at different temperatures .

Q. What crystallographic tools are essential for resolving the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is standard. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : Apply SHELXL’s constraints for disordered cyclopropyl groups and hydrogen-bonding networks.

- Validation : Check via R-factor (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for low-yield syntheses of this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary catalysts, solvents, and temperatures to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 20–30%.

- In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust parameters dynamically .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data on tautomeric equilibria?

- Methodological Answer :

- Hybrid Approaches : Combine DFT calculations (B3LYP/6-311+G**) with experimental NMR data to refine tautomeric energy barriers.

- Solvent Modeling : Include solvent effects (e.g., PCM model) in DFT to match experimental solvent-dependent tautomer ratios.

- Dynamic NMR : Quantify exchange rates between tautomers using line-shape analysis .

Q. How do advanced crystallographic tools like SHELXL address disorder or twinning in this compound crystals?

- Methodological Answer :

- Disorder Refinement : Split cyclopropyl or phenyl groups into multiple sites with occupancy factors.

- Twinning Correction : Use SHELXL’s TWIN command for non-merohedral twinning (common in pyrazolone derivatives).

- Hydrogen Bonding : Apply restraints to O-H···N interactions to stabilize refinement .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus or E. coli (see protocols in ).

- Anticancer Assays : MTT-based cytotoxicity tests on HeLa or MCF-7 cell lines, with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .

Q. How can substituent effects on physicochemical properties (e.g., solubility, stability) be systematically analyzed?

- Methodological Answer :

- QSAR Models : Correlate Hammett σ values of substituents with logP (lipophilicity) or aqueous solubility.

- Accelerated Stability Studies : Expose derivatives to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.